N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-2-7-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJNIXBSRWUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of pyrido[1,2-a][1,3,5]triazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The structural features of this compound contribute significantly to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H15ClN4O2S |
| Molecular Weight | 350.83 g/mol |
| Key Functional Groups | Chlorophenyl, pyrido-triazin, sulfanyl-acetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways.
Inhibition of Inflammatory Mediators
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in the biosynthesis of prostaglandins and leukotrienes, which are key players in inflammation.
Anticancer Activity
In vitro studies have shown that this compound may induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival. For instance, it has been observed to inhibit the growth of breast cancer cells (MCF-7) by interfering with the cell cycle and promoting apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrido derivatives and found that those with a chlorophenyl group exhibited enhanced COX inhibition compared to their non-halogenated counterparts. The IC50 values for these compounds ranged from 10 μM to 25 μM against COX enzymes .
- Anticancer Activity : In a screening of a drug library involving multicellular spheroids, several derivatives demonstrated significant cytotoxicity against MCF-7 cells. The presence of the pyrido-triazin moiety was linked to increased apoptotic markers in treated cells .
- Molecular Docking Studies : Computational analyses have indicated that this compound interacts favorably with active sites of target enzymes through hydrogen bonding and hydrophobic interactions. These findings support its potential as a lead compound for further therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A structurally related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (referred to as Compound I in ), provides a basis for comparison. Key differences include:
Electronic and Reactivity Differences
- In contrast, the pyrido-triazin core in the target compound may introduce conjugated π-systems, affecting electron distribution and hydrogen-bonding capacity.
- Sulfur Functionality : The sulfanyl group (–S–) in the target compound is less oxidized than the methylsulfonyl (–SO₂–) group in Compound I, which may influence redox stability and biological interactions.
Research Findings and Implications
Structural Insights
- Chlorophenyl vs. Nitro Substituents : The absence of a nitro group in the target compound may reduce toxicity risks associated with nitroarenes, making it more suitable for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
